4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride
Description
Introduction to Quinazolinone-Piperazine Hybrids in Medicinal Chemistry
Historical Context of Quinazolinone Derivatives in Drug Discovery
Quinazolinones, bicyclic structures comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety, have been integral to medicinal chemistry since the early 20th century. Initial interest arose from natural products like febrifugine, which exhibited antimalarial properties. The 1950s marked a turning point with the synthesis of synthetic analogues, leading to the development of antihypertensive agents such as prazosin and doxazosin. By the 2000s, researchers expanded the scope to anticancer therapies, exemplified by epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib.
A pivotal advancement occurred in 2013 with the discovery of quinazolinone hybrids as antileishmanial agents. Compounds 8a and 8g demonstrated potent activity against Leishmania donovani amastigotes (IC~50~ = 0.65 ± 0.2 μM), outperforming the reference drug miltefosine (IC~50~ = 8.4 ± 2.1 μM). This study underscored the scaffold’s adaptability, as modifications at positions 2, 3, and 4 of the quinazolinone core modulated both efficacy and selectivity.
Table 1: Key Milestones in Quinazolinone-Based Drug Development
Rationale for Piperazine Moiety Integration in Heterocyclic Scaffolds
Piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, enhances drug-like properties through multiple mechanisms. Its integration into heterocyclic scaffolds improves aqueous solubility, bioavailability, and blood-brain barrier permeability. The moiety’s conformational flexibility allows it to act as a spacer, optimizing ligand-receptor interactions by positioning substituents in three-dimensional space.
In the case of 4(3H)-quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride, the piperazine group serves dual roles:
- Pharmacokinetic Modulation : The basic nitrogen atoms facilitate salt formation (e.g., dihydrochloride), enhancing solubility for parenteral administration.
- Target Engagement : The isopropyl-piperazinylmethyl side chain likely interacts with hydrophobic pockets in enzymes like aldose reductase, as evidenced by its inhibitory constant (K~I~ = 0.22 μM).
A 2024 synthesis study demonstrated that hybridizing quinazolinone with piperazine derivatives increased antimicrobial potency by 4- to 8-fold compared to parent compounds. For instance, derivative PRP7A6 exhibited a zone of inhibition of 24 mm against Staphylococcus aureus at 200 μg/mL, surpassing ciprofloxacin (21 mm).
Table 2: Impact of Piperazine Integration on Biological Activity
The synergy between quinazolinone’s planar aromatic system and piperazine’s three-dimensional flexibility enables multitarget engagement. For example, the hybrid scaffold inhibits both aldose reductase (diabetic complications) and microbial dihydrofolate reductase (antimicrobial action). This dual functionality aligns with contemporary drug discovery paradigms emphasizing polypharmacology.
Structural-activity relationship (SAR) studies reveal critical trends:
- Position 3 Substitution : Introducing piperazinylmethyl groups at this position enhances binding to enzymes with deep active sites (e.g., aldose reductase).
- N-Alkylation : Isopropyl groups on piperazine improve metabolic stability by shielding labile amines from hepatic oxidation.
- Charge State : Protonation of piperazine nitrogens at physiological pH fosters ionic interactions with aspartate/glutamate residues in targets.
Properties
CAS No. |
68638-37-9 |
|---|---|
Molecular Formula |
C16H24Cl2N4O |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
3-[(4-propan-2-ylpiperazin-1-yl)methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C16H22N4O.2ClH/c1-13(2)19-9-7-18(8-10-19)12-20-11-17-15-6-4-3-5-14(15)16(20)21;;/h3-6,11,13H,7-10,12H2,1-2H3;2*1H |
InChI Key |
MHOHEZBIFGUNFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Quinazolinone Derivatives
Quinazolinone derivatives, including substituted 4(3H)-quinazolinones, are typically synthesized by:
- Condensation of substituted anthranilic acids with acyl chlorides to form benzoxazinone intermediates.
- Subsequent nucleophilic substitution or cyclization reactions to introduce various substituents at the 2- and 3-positions of the quinazolinone ring.
- Functionalization of the quinazolinone core by alkylation or amination to install piperazinylmethyl groups.
These methods often involve mild to moderate reaction conditions and can be carried out in solution or under solvent-free conditions using phase transfer catalysts or polyethylene glycol (PEG) as a green solvent alternative.
Specific Preparation Methods for 4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, Dihydrochloride
Starting Materials and Key Intermediates
- Anthranilic acid derivatives are the primary starting materials.
- 2-Chloromethylquinazolin-4(3H)-one intermediates are formed by reaction of anthranilic acid derivatives with chloroacetyl chloride followed by cyclization.
- Piperazine derivatives , specifically 4-isopropylpiperazine, are used as nucleophiles for substitution at the 2-chloromethyl position.
Stepwise Synthetic Route
Step 1: Formation of 2-(Chloromethyl)-3-arylquinazolin-4(3H)-one
- Anthranilic acid is treated with chloroacetyl chloride in the presence of triethylamine in dichloromethane at room temperature to yield 2-chloromethyl benzoxazin-4-one.
- This intermediate is then reacted with an aryl amine (e.g., m-anisidine) in refluxing pyridine to give 2-(chloromethyl)-3-arylquinazolin-4(3H)-one.
Step 2: Nucleophilic Substitution with 4-Isopropylpiperazine
- The 2-(chloromethyl)-3-arylquinazolin-4(3H)-one intermediate is reacted with 4-isopropylpiperazine dihydrochloride in the presence of potassium carbonate and a catalytic amount of potassium iodide in refluxing acetonitrile.
- The reaction proceeds via nucleophilic substitution, replacing the chlorine with the piperazinylmethyl group to form the target compound.
- Typical reaction times range from 90 to 120 minutes, monitored by thin-layer chromatography (TLC) for completion.
Step 3: Isolation and Purification
- After completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
- The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by recrystallization or column chromatography to afford the pure dihydrochloride salt of 4(3H)-quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)- derivative.
Reaction Conditions and Optimization
| Parameter | Conditions | Notes |
|---|---|---|
| Solvent | Acetonitrile (CH3CN) | Polar aprotic solvent for substitution |
| Base | Potassium carbonate (K2CO3) | Neutralizes HCl formed |
| Catalyst | Potassium iodide (KI) | Enhances nucleophilic substitution |
| Temperature | Reflux (~80 °C) | Ensures reaction completion |
| Reaction Time | 90–120 minutes | Monitored by TLC |
| Work-up | Water dilution, ethyl acetate extraction | Standard organic work-up |
| Purification | Recrystallization or column chromatography | To isolate pure dihydrochloride salt |
Alternative Preparation Approaches
Solvent-Free Synthesis Using PEG-400
- Some quinazolinone derivatives have been synthesized under solvent-free conditions using PEG-400 as a green reaction medium.
- In this method, physical grinding of reactants (quinazolinone intermediates and nitrogen nucleophiles) in the presence of PEG-400 facilitates the nucleophilic substitution.
- This approach offers advantages such as improved yields, reduced reaction times, and environmentally benign conditions.
Cyclization via Benzoxazinone Intermediates
- Anthranilic acid derivatives can be converted to benzoxazinones by reaction with chloroacyl chlorides and acetic anhydride.
- Subsequent condensation with amines, including piperazine derivatives, in solvents like DMF or ethanol yields quinazolinone derivatives.
- Reactions in DMF generally provide higher yields and easier purification.
Research Data and Yields
| Step | Compound/Intermediate | Yield (%) | Reference/Notes |
|---|---|---|---|
| Formation of 2-chloromethyl benzoxazinone | From anthranilic acid + chloroacetyl chloride | ~70–85% | Room temp, triethylamine, DCM |
| Cyclization with aryl amine | 2-(chloromethyl)-3-arylquinazolin-4(3H)-one | ~75–90% | Reflux in pyridine |
| Nucleophilic substitution with 4-isopropylpiperazine | Target quinazolinone derivative | 70–85% | Reflux in acetonitrile with K2CO3, KI |
| Solvent-free PEG-400 method | Similar quinazolinone derivatives | Comparable yields | Grinding with PEG-400, eco-friendly |
Summary of Key Points
- The preparation of This compound involves initial formation of a 2-chloromethylquinazolinone intermediate from anthranilic acid derivatives.
- Subsequent nucleophilic substitution with 4-isopropylpiperazine dihydrochloride under basic conditions in acetonitrile yields the target compound.
- Reaction parameters such as solvent, base, catalyst, temperature, and time are optimized to achieve high yields.
- Alternative green chemistry approaches include solvent-free synthesis using PEG-400.
- Purification typically involves standard organic extraction and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.
Scientific Research Applications
Aldose Reductase Inhibition
One of the most significant applications of this compound is its role as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, which is implicated in diabetic complications. The compound exhibits a strong inhibitory effect against aldose reductase with a dissociation constant (K_I) value of approximately 61.20 ± 10.18 nM. This suggests its potential as a therapeutic agent for managing diabetes-related conditions.
Anticancer Activity
Preliminary studies indicate that derivatives of quinazolinone compounds may possess anticancer properties . The structural variation introduced by the piperazine substituent could enhance the compound's ability to target cancer cells selectively. Research into related quinazolinone derivatives has shown promising results in inhibiting tumor growth in various cancer models.
Case Study 1: Diabetes Management
A study focused on the use of aldose reductase inhibitors highlighted the efficacy of quinazolinone derivatives in reducing diabetic complications in animal models. The administration of these compounds resulted in decreased levels of sorbitol and fructose in tissues, indicating successful inhibition of aldose reductase activity.
Case Study 2: Cancer Cell Lines
In vitro studies using cancer cell lines treated with quinazolinone derivatives showed reduced cell viability and increased apoptosis rates compared to control groups. These findings support further investigation into the mechanisms by which these compounds exert their anticancer effects.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl) | Similar core; different substitution | Aldose reductase inhibition |
| 3-[(4-Methylpiperazin-1-yl)methyl]quinazolin-4-one | Quinazolinone with piperazine; different position | Antimicrobial properties |
| 4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl) | Variation in piperazine substituent | Potential anticancer activity |
The table illustrates how variations in structure among quinazolinone derivatives can lead to differing biological activities, highlighting the importance of structural modifications for enhancing therapeutic efficacy.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Quinazolinone derivatives are classified based on substituent positions (e.g., 2-, 3-, or 7-position) and their biological targets. Below is a comparative analysis of key analogues:
Key Structural Insights
Substituent Position :
- 3-Position Modifications : The target compound’s 4-isopropylpiperazinylmethyl group at the 3-position may enhance CNS penetration or receptor affinity, differing from UR-9825’s 7-Cl substituent (critical for antifungal activity) .
- 2-Position Modifications : Styryl and sulfonamide groups in COX-2 inhibitors () improve anti-inflammatory activity but lack the piperazinylmethyl group’s pharmacokinetic benefits .
Salt Forms :
Pharmacokinetic and Toxicity Considerations
- Toxicity : Piperazinyl derivatives generally exhibit lower toxicity than halogenated analogues (e.g., fluquinconazole), making them safer for therapeutic use .
Biological Activity
4(3H)-Quinazolinone derivatives, particularly those with piperazine moieties, have garnered significant attention due to their diverse biological activities. This article focuses on the biological activity of 4(3H)-quinazolinone, 3-(4-isopropyl-1-piperazinylmethyl)-, dihydrochloride , exploring its antibacterial, antifungal, anticancer properties, and structure-activity relationships (SAR).
Antibacterial Activity
Quinazolinone derivatives have shown promising antibacterial properties, particularly against resistant strains such as Staphylococcus aureus (MRSA). Research indicates that certain quinazolinones can inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. For instance, studies have demonstrated that quinazolinones bind to the allosteric site of PBP2a, leading to conformational changes that enhance the efficacy of β-lactam antibiotics .
Case Study: Synergistic Effects
One study highlighted the synergistic effect of a quinazolinone derivative with piperacillin-tazobactam in a mouse model of MRSA infection. This combination resulted in a bactericidal effect despite piperacillin-tazobactam's inherent ineffectiveness against MRSA alone .
Antifungal Activity
The antifungal properties of quinazolinone derivatives have also been explored. For example, several derivatives exhibited activity against Aspergillus niger and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 8 µg/mL to 64 µg/mL. Notably, compounds such as 3f and 3j displayed significant antifungal activity against these pathogens .
Anticancer Activity
Quinazolinones are recognized for their cytotoxic effects on various cancer cell lines. A study involving quinazolinone-thiazole hybrids revealed that certain derivatives had IC50 values indicating potent cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. For instance, compound A3 demonstrated an IC50 of 10 µM against PC3 cells .
Structure-Activity Relationship (SAR)
The SAR studies of quinazolinones have elucidated key structural features that influence their biological activities. Modifications at specific positions on the quinazolinone scaffold can enhance antibacterial and antifungal potency. For instance, substituents at position 2 significantly affect the compound's interaction with biological targets and its overall efficacy .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic protocols for preparing 4(3H)-quinazolinone derivatives, and how can purity be ensured?
- Methodology : A validated synthesis involves reacting methyl 2-acylaminobenzoate with amine hydrochlorides, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine at 180°C for 45 minutes. Post-reaction alkaline extraction (pH 8–9) with CH₂Cl₂, followed by solvent evaporation and recrystallization, yields pure 4(3H)-quinazolinones . Purity confirmation : Use Nuclear Magnetic Resonance (¹H/¹³C NMR) to verify structural integrity and Mass Spectrometry (MS) to assess molecular weight consistency .
Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?
- Key Activities : Quinazolinones exhibit anticancer (via kinase inhibition), anti-inflammatory (COX-2 suppression), and antimicrobial (bacterial/fungal membrane disruption) properties . Specific derivatives with piperazinylmethyl substituents, like the target compound, may enhance receptor binding due to improved solubility and steric interactions .
Q. How is the structural identity of 3-(4-isopropyl-1-piperazinylmethyl) substituents confirmed?
- Analytical Workflow :
- X-ray crystallography : Resolve 3D conformation of the piperazinylmethyl group (e.g., bond angles and torsional strain).
- FT-IR spectroscopy : Identify N-H stretching (3,200–3,400 cm⁻¹) and C=O vibrations (1,650–1,680 cm⁻¹) to confirm quinazolinone core .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 4(3H)-quinazolinones?
- Experimental Design : Use a Design of Experiments (DoE) approach to test variables:
Q. How can contradictory data on biological activity (e.g., variable IC₅₀ values) be resolved?
- Resolution Strategy :
- Assay standardization : Compare cell lines (e.g., HeLa vs. MCF-7), incubation times, and solvent controls .
- Structural analogs : Test derivatives lacking the 4-isopropyl-piperazinyl group to isolate pharmacophore contributions .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., EGFR kinase) .
Q. What strategies mitigate solubility challenges during in vivo studies?
- Approaches :
- Salt formation : The dihydrochloride form enhances aqueous solubility via protonation of the piperazinyl nitrogen .
- Co-solvents : Use PEG-400 or cyclodextrin-based formulations to stabilize the compound in physiological buffers .
Q. How do substituent modifications (e.g., isopropyl vs. methyl groups) affect pharmacokinetics?
- Comparative Analysis :
- Lipophilicity : Isopropyl groups increase logP values by ~0.5 units compared to methyl, improving membrane permeability .
- Metabolic stability : Replace labile substituents with deuterated analogs to reduce CYP450-mediated degradation .
Data Contradiction Analysis
Q. Discrepancies in reported antimicrobial efficacy: How to validate true activity?
- Validation Protocol :
Replicate assays : Use CLSI/MIC guidelines with standardized bacterial strains (e.g., S. aureus ATCC 25923) .
Synergy testing : Combine with β-lactam antibiotics to check for potentiation effects .
Resistance profiling : Perform serial passage experiments to assess mutation-driven resistance .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
